molecular formula C10H6F4O3 B12852157 5-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane

5-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane

Cat. No.: B12852157
M. Wt: 250.15 g/mol
InChI Key: QLGMZDBQPFWKRQ-UHFFFAOYSA-N
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Description

5-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane is a chemical compound with the molecular formula C10H6F4O3 and a molecular weight of 250.15 g/mol . This compound is characterized by the presence of an acetyl group and four fluorine atoms attached to a benzodioxane ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of fluorinated reagents and catalysts to introduce the fluorine atoms into the benzodioxane ring. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

5-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific enzymes or receptors, influencing their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the acetyl group and the tetrafluorinated benzodioxane ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various research applications .

Properties

Molecular Formula

C10H6F4O3

Molecular Weight

250.15 g/mol

IUPAC Name

1-(2,2,3,3-tetrafluoro-1,4-benzodioxin-5-yl)ethanone

InChI

InChI=1S/C10H6F4O3/c1-5(15)6-3-2-4-7-8(6)17-10(13,14)9(11,12)16-7/h2-4H,1H3

InChI Key

QLGMZDBQPFWKRQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=CC=C1)OC(C(O2)(F)F)(F)F

Origin of Product

United States

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